methyl 2-chloro-5-(5-{(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that combines various functional groups, including a chlorinated benzene ring, a furan ring, and a pyrazolidinone moiety
Preparation Methods
The synthesis of METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolidinone moiety: This can be achieved by reacting 4-methylphenylhydrazine with a suitable diketone under acidic conditions to form the pyrazolidinone ring.
Synthesis of the furan ring: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Coupling of the furan and pyrazolidinone moieties: This step involves the formation of a carbon-carbon bond between the furan and pyrazolidinone rings, typically using a palladium-catalyzed cross-coupling reaction.
Introduction of the chlorinated benzene ring:
Chemical Reactions Analysis
METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification reactions to form different esters.
Scientific Research Applications
METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, anticancer, or antimicrobial agents.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.
Materials Science: The compound’s structural features may impart unique properties to materials, making it useful in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s functional groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared with similar compounds such as:
Methyl 2-chloro-5-(5-{(E)-[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate: This compound has a similar structure but differs in the configuration of the pyrazolidinone moiety.
Methyl 2-bromo-5-chlorobenzoate: This compound shares the chlorinated benzene ring but lacks the furan and pyrazolidinone moieties, making it less complex.
4-Hydroxy-2-quinolones: These compounds have a different core structure but may exhibit similar biological activities due to the presence of heterocyclic rings and functional groups.
Properties
Molecular Formula |
C23H17ClN2O5 |
---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
methyl 2-chloro-5-[5-[(Z)-[1-(4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H17ClN2O5/c1-13-3-6-15(7-4-13)26-22(28)18(21(27)25-26)12-16-8-10-20(31-16)14-5-9-19(24)17(11-14)23(29)30-2/h3-12H,1-2H3,(H,25,27)/b18-12- |
InChI Key |
BHVYVPKZWPLXFB-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)OC)/C(=O)N2 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)OC)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.